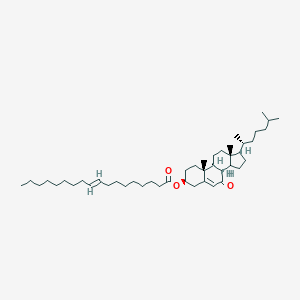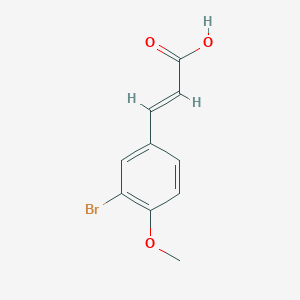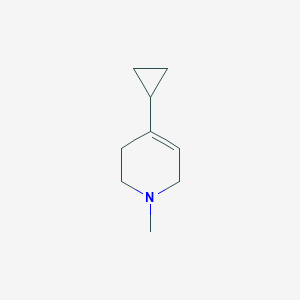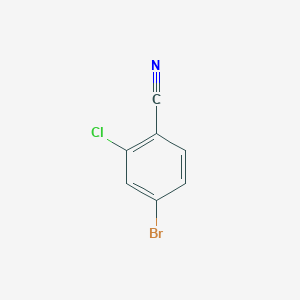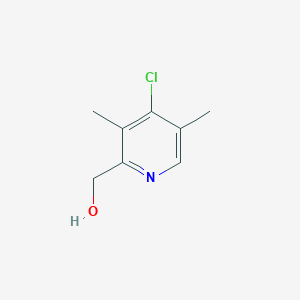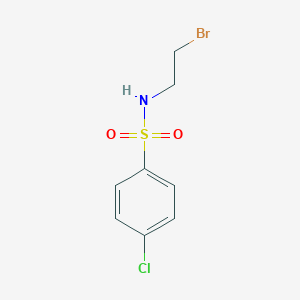
N-(2-bromoethyl)-4-chlorobenzenesulfonamide
Descripción general
Descripción
“N-(2-Bromoethyl)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
Synthesis Analysis
While specific synthesis methods for “N-(2-bromoethyl)-4-chlorobenzenesulfonamide” are not available, bromination reactions have been extensively studied . For instance, the bromination of organic molecules has been achieved through the electrochemical oxidation of bromide .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Bromoethyl)phthalimide”, has been reported. It has a molecular formula of C10H8BrNO2 .Chemical Reactions Analysis
Electrochemical strategies have been used for the bromination of alkenes using anodically generated bromine . These strategies have the potential to reduce waste compared to chemical strategies .Physical And Chemical Properties Analysis
“N-(2-Bromoethyl)phthalimide” is a solid substance with a melting point of 81.0 to 85.0 °C . It is soluble in hot methanol .Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
- Synthesis of Derivatives : A study by Aziz‐ur‐Rehman et al. (2014) involved synthesizing derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds were evaluated for biological activities, including antibacterial properties and enzyme inhibition potential.
- Potential Therapeutic Agents : Research by Abbasi et al. (2019) focused on synthesizing new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, exploring their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes.
Analytical Applications
- Estimation of Indigocarmine : A study by Mahadevappa et al. (1981) utilized derivatives of N-chlorobenzenesulfonamide for estimating indigocarmine in solutions, demonstrating their utility in analytical chemistry.
Structural and Physicochemical Studies
- Structural Features : Research conducted by Nikonov et al. (2019) focused on the synthesis of N-[(2-(trimethylsilyl)oxy)phenyl]-4-chlorobenzenesulfonamide and its structural analysis through X-ray single-crystal analysis and DFT calculations.
- Solubility Studies : A study by Xiao et al. (2012) measured the solubility of N-chloro-4-toluenesulfonamide sodium and N-chlorobenzenesulfonamide sodium in various solvents, contributing to the understanding of their physicochemical properties.
Potential Anticancer Applications
- Anticancer Activity Evaluation : A study by Bułakowska et al. (2020) synthesized and evaluated N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives for their in vitro activities against various human cancer cell lines.
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : Research by Pişkin et al. (2020) synthesized new benzenesulfonamide derivative groups containing Schiff base, which showed potential for use in photodynamic therapy for cancer treatment.
Miscellaneous Studies
- Molecular Structure and Spectra Analysis : A study by Karabacak et al. (2009) investigated the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, contributing to the understanding of these compounds' chemical properties.
Safety And Hazards
Direcciones Futuras
While specific future directions for “N-(2-bromoethyl)-4-chlorobenzenesulfonamide” are not available, the search for safe and sustainable methods for bromination reactions is continuously ongoing . The potential reduction of waste by electrochemical strategies is an important driving force for their development .
Propiedades
IUPAC Name |
N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHOHKTXDOPJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379102 | |
| Record name | N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |
CAS RN |
151389-59-2 | |
| Record name | N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

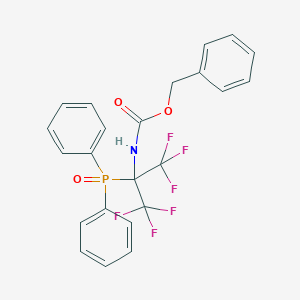
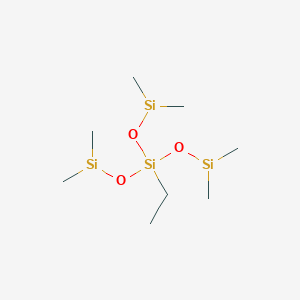
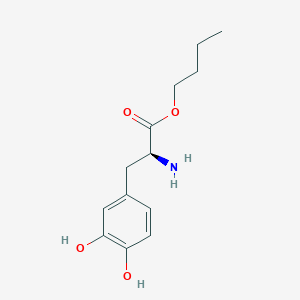
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
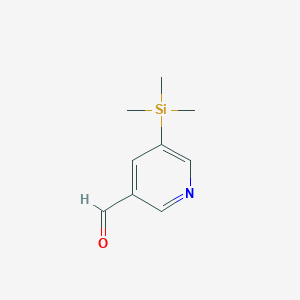
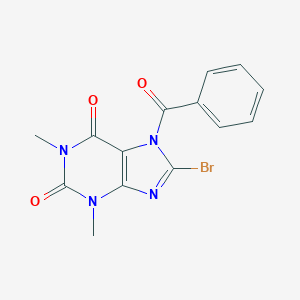

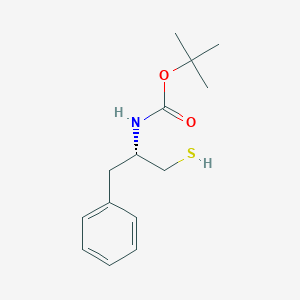
![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)
